Dimethyl diacetyl cystinate
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Description
Dimethyl diacetyl cystinate is a disulfide-linked L-cysteine compound . It has a molecular formula of C12H20N2O6S2 and a molecular weight of 352.4 g/mol . The IUPAC name is methyl (2R)-2-acetamido-3-[[ (2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate .
Molecular Structure Analysis
The molecular structure of this compound includes two acetamido groups, a methoxy group, a disulfanyl group, and a propanoate group . The compound has two defined stereocentres .
Physical and Chemical Properties Analysis
This compound is a solid that is soluble in water . It has a density of 1.3±0.1 g/cm³, a boiling point of 584.5±50.0 °C at 760 mmHg, and a flash point of 307.3±30.1 °C . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds .
Safety and Hazards
Dimethyl diacetyl cystinate is stable under normal conditions but can be easily hydrolyzed under strong acid or strong alkali conditions . It is flammable and can cause irritation to the skin, eyes, and respiratory system . When burned, it produces harmful products of combustion such as CO and CO2 .
Properties
IUPAC Name |
methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTORBNKJFMGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32381-28-5 |
Source
|
Record name | NSC136019 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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